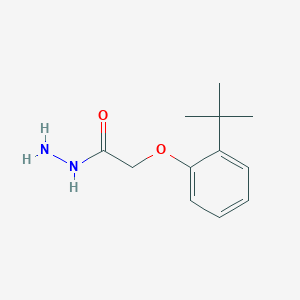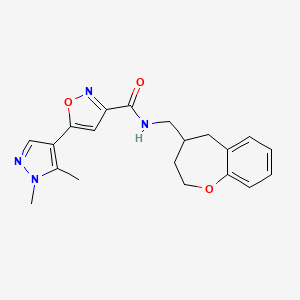![molecular formula C18H17ClN4O B5669695 3-[1-(3-chlorobenzyl)-5-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5669695.png)
3-[1-(3-chlorobenzyl)-5-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves copper-catalyzed azide-alkyne cycloaddition reactions, a method known for its efficiency in constructing triazole rings. For instance, the synthesis of 3-(1H-1,2,3-triazol-1-yl)-2-(arylselanyl)pyridines demonstrates the utility of this method under mild conditions, suggesting a possible route for synthesizing the target compound (Schumacher et al., 2015).
Molecular Structure Analysis
Crystal structure analysis is pivotal for understanding the molecular geometry and electronic distribution of a compound. For example, studies on similar triazole and pyridine derivatives have employed X-ray crystallography to determine the planarity and spatial arrangement of the molecules, which could be indicative of the approach needed to analyze our target molecule (Zhang et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving triazole and pyridine cores often exploit their reactivity towards various functional groups, enabling the formation of complex structures. A notable reaction is the cycloaddition method for synthesizing pyridine-substituted triorganostannyltetrazoles, demonstrating the versatility of triazole and pyridine compounds in forming new bonds and structures (Bhandari et al., 2000).
Physical Properties Analysis
The physical properties such as melting points, solubility, and crystal formation are crucial for the practical application of organic compounds. These properties are often determined using capillary methods, chromatography-mass spectrometry, and solvent interaction studies, which help in identifying conditions for the compound's stability and use (Hulina et al., 2017).
Chemical Properties Analysis
The chemical behavior of triazole-pyridine derivatives under various conditions can reveal their potential applications. For example, the reaction of similar compounds with aldehydes to produce new derivatives illustrates the chemical versatility of these molecules. These reactions often lead to compounds with interesting antioxidant and antiradical activities, suggesting a methodology for assessing the chemical properties of our target compound (Bekircan et al., 2008).
Propriétés
IUPAC Name |
3-[1-[(3-chlorophenyl)methyl]-5-(oxolan-3-yl)-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-16-5-1-3-13(9-16)11-23-18(15-6-8-24-12-15)21-17(22-23)14-4-2-7-20-10-14/h1-5,7,9-10,15H,6,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGDKKATHWYLES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NC(=NN2CC3=CC(=CC=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-methyl-2-oxo-2-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5669614.png)

![N-cyclopropyl-4-methoxy-3-{[1-(1,3-oxazol-5-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5669631.png)

![2-(2-methoxyethyl)-8-(quinoxalin-6-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5669641.png)

![2-[(5-methylpyrazin-2-yl)methyl]-8-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5669657.png)


![7-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5669677.png)


![(1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-3-piperidinyl)(2-pyridinyl)methanone](/img/structure/B5669705.png)
![(1S*,5R*)-N,N-dimethyl-6-[(1-propyl-1H-pyrazol-4-yl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5669709.png)